molecular formula C20H17BCl2N4O6 B611322 TH 1217 CAS No. 1862212-48-3

TH 1217

Cat. No.: B611322
CAS No.: 1862212-48-3
M. Wt: 491.088
InChI Key: FUJZJWQLQGXDEK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TH 1217 involves multiple steps, starting with the preparation of the benzo[d]imidazole core, followed by the introduction of the nitro and chloro groups. The final step involves the formation of the dioxazaborocane ring. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent degradation of the intermediate compounds .

For industrial production, the synthesis is scaled up using batch reactors with precise control over temperature and pressure to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

TH 1217 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TH 1217 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of dCTPase and its effects on nucleotide metabolism.

    Biology: Investigated for its role in modulating cellular processes and enhancing the cytotoxic effects of cytidine analogues.

    Medicine: Explored for its potential in treating leukemia and other cancers by enhancing the efficacy of existing chemotherapeutic agents.

Mechanism of Action

TH 1217 exerts its effects by inhibiting deoxycytidine triphosphate pyrophosphatase 1 (dCTPase), an enzyme involved in nucleotide metabolism. By inhibiting dCTPase, this compound increases the intracellular concentration of deoxycytidine triphosphate, which enhances the cytotoxic effects of cytidine analogues on leukemia cells. This inhibition also modulates the interactors of SARS-CoV-2, providing potential antiviral effects .

Comparison with Similar Compounds

TH 1217 is unique in its high potency and selectivity for dCTPase inhibition. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

1862212-48-3

Molecular Formula

C20H17BCl2N4O6

Molecular Weight

491.088

IUPAC Name

2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]-imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)27(30)31)26(11)8-12-3-5-13(6-4-12)21-32-16(28)9-25(2)10-17(29)33-21/h3-7H,8-10H2,1-2H3

InChI Key

FUJZJWQLQGXDEK-UHFFFAOYSA-N

SMILES

O=C(CN(C)C1)OB(C2=CC=C(CN3C(C)=NC4=C([N+]([O-])=O)C(Cl)=C(Cl)C=C34)C=C2)OC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TH 1217

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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